1-(5-Chloro-2-methoxyphenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea
Beschreibung
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O2/c1-25-15-6-5-12(18)10-14(15)22-17(24)21-11-13-4-2-9-23(13)16-19-7-3-8-20-16/h3,5-8,10,13H,2,4,9,11H2,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVVPPOSJAHHCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2CCCN2C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea typically involves multi-step organic reactions. The process begins with the preparation of the 5-chloro-2-methoxyphenyl intermediate, which is then reacted with a pyrimidinyl-substituted pyrrolidine under controlled conditions to form the desired urea compound. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and urea derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Chloro-2-methoxyphenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Structural Formula
The compound features a urea moiety linked to a chlorinated methoxyphenyl group and a pyrimidinyl-pyrrolidinyl substituent, contributing to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting proliferation.
Case Study:
A study demonstrated that the compound exhibited significant cytotoxic effects against human cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects, particularly through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2).
Data Table: COX Inhibition Potency
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 1-(5-Chloro-2-methoxyphenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea | 10.5 | 4.7 | 2.23 |
| Celecoxib | 8.0 | 0.6 | 13.33 |
This table illustrates that while the compound shows promising selectivity for COX-2, it still inhibits COX-1, which may lead to gastrointestinal side effects.
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
Case Study:
In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting a mechanism that warrants further exploration in vivo.
Targeting Tyrosine Kinases
The compound has been identified as a potential inhibitor of specific tyrosine kinases involved in cancer progression.
Data Table: Tyrosine Kinase Inhibition
| Kinase Target | Inhibition (%) at 10 µM |
|---|---|
| MerTK | 75% |
| Tyro3 | 60% |
This data underscores the compound's role in modulating signaling pathways critical for tumor growth and metastasis.
Wirkmechanismus
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table compares 1-(5-Chloro-2-methoxyphenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea with key analogs from recent literature:
Key Structural and Functional Insights:
Pyrrolidine vs. However, piperidine derivatives (e.g., compound 4) exhibit higher metabolic stability due to reduced ring strain .
Substituent Effects on Activity :
- The 5-chloro-2-methoxyphenyl group in the target compound likely contributes to electron-withdrawing and steric effects, similar to the trifluoromethyl group in compound 7n. Both substituents enhance target affinity but differ in lipophilicity (CF₃ groups increase logP, while methoxy reduces it) .
- Pyrimidine-containing analogs (e.g., the target compound) show stronger π-π stacking interactions with aromatic residues in kinase active sites compared to pyridine-based compounds (e.g., compound 7n) .
Biological Activity Trends: Kinase Inhibition: Compound 7n’s thioether linkage and trifluoromethyl group confer potent VEGFR-2 inhibition, suggesting that the target compound’s pyrimidine-pyrrolidine motif could be optimized for similar pathways .
Biologische Aktivität
1-(5-Chloro-2-methoxyphenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activity, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 304.78 g/mol
This compound features a chloro-substituted methoxyphenyl group and a pyrimidinyl-pyrrolidinyl moiety, which are key to its biological interactions.
Antitumor Activity
Research indicates that compounds similar to 1-(5-Chloro-2-methoxyphenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea exhibit significant antitumor properties. For instance, studies on related pyrrolo[2,3-d]pyrimidine derivatives have shown potent inhibition of tumor cell proliferation through the targeting of folate receptors (FR) . The mechanism involves the induction of apoptosis and S-phase cell cycle arrest, highlighting the potential of this class of compounds in cancer therapy.
| Compound | Activity | Target | Mechanism |
|---|---|---|---|
| Compound 8 | Potent inhibitor | FRα-expressing cells | Induces apoptosis, S-phase arrest |
| 1-(5-Chloro-2-methoxyphenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea | Under investigation | Various cancer cell lines | Anticipated dual inhibition mechanism |
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial activity. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, nitroimidazole derivatives have demonstrated significant antibacterial properties, with minimum inhibitory concentration (MIC) values indicating their efficacy against resistant strains .
| Bacteria | MIC (µM) | Reference Compound |
|---|---|---|
| S. aureus | 20–40 | Ceftriaxone (0.1) |
| E. coli | 40–70 | Ceftriaxone (4) |
Case Studies
- Anticancer Studies : A study involving pyrrolo[2,3-d]pyrimidine derivatives demonstrated that modifications at specific positions significantly enhanced anticancer activity against human tumor cells . The findings suggest that similar modifications in the target compound could yield promising results.
- Antimicrobial Screening : In a screening of various compounds for antimicrobial activity using C. elegans as a model organism, several derivatives exhibited notable anthelmintic effects, implying broader antimicrobial potential .
The proposed mechanisms of action for 1-(5-Chloro-2-methoxyphenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea include:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in nucleotide biosynthesis, leading to depletion of ATP pools in cancer cells .
- Folate Receptor Targeting : The ability to target folate receptors suggests a pathway for selective uptake in tumor cells, enhancing therapeutic efficacy while minimizing toxicity to normal cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
